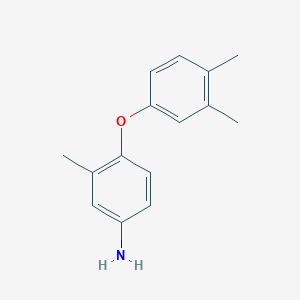
4-(3,4-Dimethylphenoxy)-3-methylaniline
Übersicht
Beschreibung
4-(3,4-Dimethylphenoxy)-3-methylaniline (DMPMA) is an organic compound that is widely used in scientific research. It is a derivative of aniline, a colorless, volatile liquid. DMPMA is a highly reactive compound and is used as a reagent in various synthetic processes. It is also used in the synthesis of various pharmaceuticals and other compounds. DMPMA has been studied extensively for its potential applications in scientific research and in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethylphenoxy)-3-methylaniline has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and antibacterial agents. This compound has also been used in the synthesis of various organic compounds, such as amines, esters, and amides. In addition, this compound has been used in the synthesis of polymers, such as polyurethanes and polyesters.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethylphenoxy)-3-methylaniline is not fully understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amines and other organic compounds. The reaction of this compound with nucleophiles results in the formation of a new covalent bond, which can then be used to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, some studies have suggested that the compound may have anti-inflammatory, anticonvulsant, and antibacterial properties. In addition, this compound has been shown to inhibit the growth of some bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3,4-Dimethylphenoxy)-3-methylaniline in laboratory experiments include its low cost, ease of synthesis, and its ability to react with a wide range of compounds. However, there are some limitations to using this compound in laboratory experiments. The compound is highly reactive and can easily undergo side reactions, which can lead to the formation of unwanted products. In addition, this compound is volatile and can easily evaporate, making it difficult to store and use in experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(3,4-Dimethylphenoxy)-3-methylaniline in scientific research. One potential application is in the synthesis of new pharmaceuticals and other organic compounds. This compound could also be used in the development of new polymers, such as polyurethanes and polyesters. In addition, this compound could be used in the synthesis of new catalysts, which could be used to speed up chemical reactions. Finally, this compound could be used in the development of new drugs, such as anti-inflammatory drugs, anticonvulsants, and antibacterial agents.
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-6-14(9-11(10)2)17-15-7-5-13(16)8-12(15)3/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSUKPGPBPAAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine](/img/structure/B3173298.png)

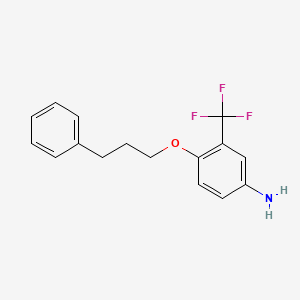
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3173317.png)
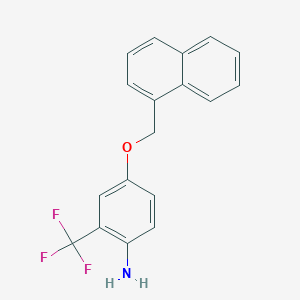

![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine](/img/structure/B3173330.png)
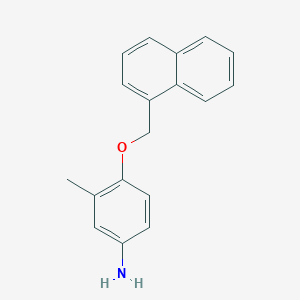
![4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine](/img/structure/B3173343.png)
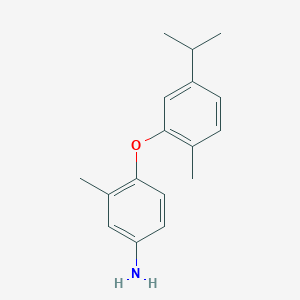
![4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine](/img/structure/B3173377.png)

